5-(Pyrimidin-5-yl)pyrrolidin-2-one
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Overview
Description
5-(Pyrimidin-5-yl)pyrrolidin-2-one is a heterocyclic compound that features a pyrrolidinone ring fused with a pyrimidine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a versatile scaffold in drug discovery .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Pyrimidin-5-yl)pyrrolidin-2-one can be achieved through various methods. One common approach involves the condensation of pyrimidine derivatives with pyrrolidinone precursors. For instance, a solvent-involved multi-component reaction with sulfur ylides can be employed to construct pyrrolidin-5-one-2-carboxamides . Another method includes the selective synthesis via ring contraction and deformylative functionalization of piperidine derivatives .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-(Pyrimidin-5-yl)pyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: Conversion of pyrrolidine derivatives to pyrrolidin-2-ones.
Reduction: Reduction of pyrimidine rings to yield dihydropyrimidine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions on the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions include substituted pyrrolidinones, dihydropyrimidines, and various functionalized derivatives that can be further utilized in medicinal chemistry .
Scientific Research Applications
5-(Pyrimidin-5-yl)pyrrolidin-2-one has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor and receptor modulator.
Industry: Utilized in the development of agrochemicals and materials science.
Mechanism of Action
The mechanism of action of 5-(Pyrimidin-5-yl)pyrrolidin-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to bind to active sites, modulating the activity of these targets. For example, it may inhibit the activity of beta-secretase 1 (BACE1), an enzyme involved in the proteolytic processing of amyloid precursor protein, thereby reducing the formation of amyloid-beta peptides .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidin-2-one: A five-membered lactam with similar structural features.
Pyrrolidin-2,5-dione: Another derivative with a similar core structure but different functional groups.
Pyrrolizines: Compounds with a fused pyrrole and pyrrolidine ring system.
Uniqueness
5-(Pyrimidin-5-yl)pyrrolidin-2-one stands out due to its fused pyrimidine ring, which imparts unique electronic and steric properties. This enhances its binding affinity and selectivity towards specific biological targets, making it a valuable scaffold in drug discovery .
Properties
Molecular Formula |
C8H9N3O |
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Molecular Weight |
163.18 g/mol |
IUPAC Name |
5-pyrimidin-5-ylpyrrolidin-2-one |
InChI |
InChI=1S/C8H9N3O/c12-8-2-1-7(11-8)6-3-9-5-10-4-6/h3-5,7H,1-2H2,(H,11,12) |
InChI Key |
REKYVMBOIXSRET-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC1C2=CN=CN=C2 |
Origin of Product |
United States |
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